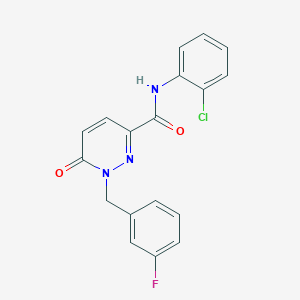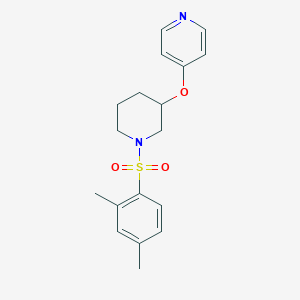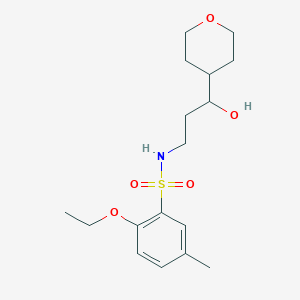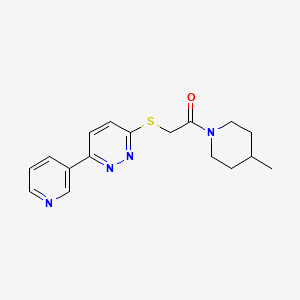![molecular formula C12H15N5O3 B2943469 1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carbohydrazide CAS No. 1403233-73-7](/img/structure/B2943469.png)
1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carbohydrazide” is a complex organic molecule. It contains a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. It also contains a carbohydrazide group, which is a functional group consisting of a carbonyl group (C=O) and a hydrazide group (NH-NH2). The presence of a methoxyphenyl group indicates a phenyl ring (a variant of a benzene ring) with a methoxy group (O-CH3) attached .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the triazole ring and the attachment of the carbohydrazide and methoxyphenyl groups. Unfortunately, without specific literature or studies on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazole ring, carbohydrazide group, and methoxyphenyl group would all contribute to its overall structure .Chemical Reactions Analysis
The reactivity of this compound would depend on its molecular structure. The triazole ring is known to participate in various chemical reactions. The carbohydrazide group could potentially undergo reactions involving the carbonyl group or the hydrazide group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role .Scientific Research Applications
Synthesis and Structure Determination
- A study by Kariuki et al. (2022) details the synthesis and structure determination of a closely related compound, providing insights into its molecular structure through NMR spectroscopy and single-crystal X-ray diffraction (Kariuki et al., 2022).
Antimicrobial and Anticancer Activity
- Fandaklı et al. (2012) investigated the antimicrobial activity of new 1,2,4-triazol-3-one derivatives, showing promising results against test microorganisms (Fandaklı et al., 2012).
- Tumosienė et al. (2020) synthesized novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide and tested their antioxidant and anticancer activities. They found some derivatives to have higher antioxidant activity than ascorbic acid and showed cytotoxic effects against human glioblastoma and breast cancer cell lines (Tumosienė et al., 2020).
Anti-inflammatory and Antibacterial Activities
- Virmani and Hussain (2014) synthesized 1,2,4-triazole derivatives showing anti-inflammatory activity comparable to Ibuprofen (Virmani & Hussain, 2014).
- Sokmen et al. (2014) studied the antibacterial, antiurease, and antioxidant activities of new 1,2,4-triazole Schiff base and amine derivatives, finding them to have effective antiurease and antioxidant properties (Sokmen et al., 2014).
Corrosion Inhibition
- Nahlé et al. (2021) explored novel triazole derivatives as ecological corrosion inhibitors for mild steel in acidic conditions, finding high inhibition performance and suggesting their adsorption onto steel surfaces (Nahlé et al., 2021).
Synthesis and Characterization
- Alotaibi et al. (2018) synthesized and characterized N′-(4-Methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide, confirming its structure through various spectroscopic methods (Alotaibi et al., 2018).
Future Directions
Mechanism of Action
Target of Action
The compound contains a triazole ring, which is a common motif in many pharmaceuticals and is known to interact with a variety of biological targets. For example, triazoles are often used as inhibitors of enzymes like cytochrome P450 .
Mode of Action
The exact mode of action would depend on the specific target. For enzyme inhibitors, the compound might bind to the active site of the enzyme, preventing it from catalyzing its usual reaction .
Biochemical Pathways
Again, this would depend on the specific target. If the compound is an enzyme inhibitor, it could affect any biochemical pathway in which that enzyme plays a role .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on factors like its size, polarity, and stability. For example, the presence of the methoxy and hydroxy groups might influence its solubility and therefore its absorption and distribution .
Result of Action
The cellular effects would depend on the specific target and mode of action. For example, if the compound inhibits an enzyme, it could lead to a decrease in the production of certain metabolites .
Action Environment
Environmental factors like pH and temperature could influence the compound’s stability and efficacy. Additionally, the presence of other compounds could affect its action, for example through competitive inhibition .
properties
IUPAC Name |
1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]triazole-4-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O3/c1-20-11-5-3-2-4-8(11)10(18)7-17-6-9(15-16-17)12(19)14-13/h2-6,10,18H,7,13H2,1H3,(H,14,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMXHXUGPUOCDFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CN2C=C(N=N2)C(=O)NN)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carbohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-[3-(carbamoylmethyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazoli no[1,2-h]purin-8-yl]benzoate](/img/structure/B2943386.png)
![Methyl 2-(4-bromophenyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B2943390.png)
![4-benzoyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2943392.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acrylamide](/img/structure/B2943395.png)

![2-[[4-(Trifluoromethyl)phenyl]methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2943399.png)

![[(3-Chloro-4-fluorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2943401.png)


![2-(benzo[d][1,3]dioxol-5-yloxy)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide](/img/structure/B2943406.png)
![6-Benzyl-2-(4-chlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2943408.png)
